N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-4-5-14(17)15-9-11(16)10-6-7-12(18-2)13(8-10)19-3/h6-8,11,16H,4-5,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSVMMJPRFREMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with butyric acid or its derivatives. One common method involves the use of homoveratrylamine (3,4-dimethoxyphenylethylamine) and butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Substitutions
(a) N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
- Core Structure : Acetamide backbone with 3,4-dimethoxyphenyl and branched butylphenyl substituents.
- Key Differences : The acetamide group (vs. butanamide) reduces molecular weight and alters hydrogen-bonding capacity. The butan-2-ylphenyl substitution may enhance lipophilicity, favoring blood-brain barrier penetration compared to the hydroxyethyl group in the target compound .
(b) Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Examples : 2-(3,4-Dimethoxyphenyl)-9-ethyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .
- Core Structure: Rigid pyrido-pyrimidinone scaffold with 3,4-dimethoxyphenyl and piperidinyl substitutions.
- The piperidinyl group introduces basicity, contrasting with the neutral hydroxyethyl group in the target compound.
- Activity : Such derivatives are often studied in oncology for kinase inhibition, indicating divergent applications compared to the target compound’s putative neurological roles.
Butanamide Derivatives with Hydrophilic Substituents
(a) N-(2-Hydroxyethyl)-2,3-dimethyl-2-isopropylbutanamide (No. 2010)
- Core Structure : Butanamide with hydroxyethyl and branched alkyl substituents.
(b) N-Ethyl-2,2-diisopropylbutanamide (No. 2005)
- Core Structure : Ethyl and diisopropyl substituents on butanamide.
- Key Differences : Hydrophobic substituents dominate, reducing solubility but enhancing membrane permeability.
- Regulatory Status: Like No. 2010, this compound lacks adequate safety data, underscoring the need for rigorous evaluation of butanamide derivatives .
Stereochemical Variants
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () exhibit complex stereochemistry and extended backbones.
Comparative Data Table
Critical Research Findings
- Safety Gaps: Hydroxyethyl- and alkyl-substituted butanamides frequently lack NOEL data, necessitating prioritized toxicokinetic studies .
- Structural-Activity Relationships (SAR) : The 3,4-dimethoxyphenyl group enhances binding to aromatic-rich targets (e.g., serotonin receptors), while hydroxyethyl groups balance solubility and permeability .
- Therapeutic Divergence: Pyrido-pyrimidinone analogs () highlight the impact of core scaffold rigidity on target specificity, contrasting with the target compound’s flexibility.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of similar compounds, which may extend to this compound. For instance, derivatives of pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that modifications in the chemical structure can enhance anti-inflammatory activity, a principle that may apply to this compound.
Structure-Activity Relationships (SAR)
The SAR studies indicate that electron-donating groups enhance the inhibitory activity against COX enzymes. Compounds with methoxy groups, like those found in this compound, are hypothesized to improve biological activity by stabilizing the compound's interaction with target enzymes.
Case Studies and Research Findings
-
In Vivo Studies : Experimental models using carrageenan-induced paw edema demonstrated that compounds with similar structures significantly reduced inflammation markers compared to controls.
- Study Reference : A study conducted on pyrimidine derivatives indicated a notable reduction in edema formation in treated rats versus untreated controls.
-
Cellular Mechanisms : Research has shown that certain derivatives can downregulate pro-inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells.
- Experimental Results : Exposure to these derivatives resulted in decreased mRNA expression of inflammatory markers, suggesting potential therapeutic applications for compounds like this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the formation of a hydroxyethyl intermediate via nucleophilic substitution (e.g., reacting 3,4-dimethoxyphenol with 2-chloroethanol under basic conditions). Subsequent amidation with butanoyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Critical parameters include temperature control (60–80°C for amidation), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for high purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the 3,4-dimethoxyphenyl, hydroxyethyl, and butanamide moieties. Key signals include methoxy protons at δ 3.8–3.9 ppm and the hydroxyethyl proton at δ 4.2–4.5 ppm. Mass spectrometry (ESI-TOF or HRMS) confirms the molecular ion peak (e.g., m/z 323.16 [M+H]⁺). Infrared (IR) spectroscopy validates functional groups, such as the amide C=O stretch at ~1650 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Standard assays include:
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values.
- Anti-inflammatory potential : Inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages.
- Antimicrobial screening : Broth microdilution against Staphylococcus aureus and Escherichia coli. Dose-response curves and positive controls (e.g., doxorubicin for anticancer, dexamethasone for anti-inflammatory) are mandatory for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line passage number, serum concentration). Standardize conditions using guidelines like the CLSI for antimicrobial testing. Perform meta-analyses with strict inclusion criteria (e.g., purity >95%, consistent solvent/DMSO concentration). Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT results) .
Q. What experimental designs elucidate the compound’s mechanism of action in enzyme/receptor interactions?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Validate with mutagenesis studies.
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated peptides for HDAC activity).
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to purified receptors .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Replace the 3,4-dimethoxyphenyl group with halogenated or nitro-substituted analogs.
- Modify the hydroxyethyl spacer length (e.g., ethylene to propylene).
- Compare butanamide with shorter/longer acyl chains. Evaluate changes in logP (via HPLC) and correlate with cellular permeability (Caco-2 monolayer assay). SAR data should guide lead optimization .
Q. What methodologies are recommended for in vivo toxicity profiling?
- Methodological Answer : Follow OECD guidelines:
- Acute toxicity : Single-dose oral administration in rodents (14-day observation for mortality/morbidity).
- Subchronic toxicity : 90-day dietary study in rats, monitoring hematological, hepatic, and renal parameters. Histopathological analysis of organs (liver, kidneys) is critical. Compare results with EFSA safety thresholds for structurally related amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
